molecular formula C19H18N2O2 B7435738 N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide

N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide

Cat. No. B7435738
M. Wt: 306.4 g/mol
InChI Key: BWQCTIIFXIDJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, also known as DIQC, is a synthetic compound that has been studied for its potential therapeutic applications. DIQC belongs to the family of quinoline carboxamides and has been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide is not fully understood, but it is believed to exert its biological effects through multiple pathways. In cancer cells, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer progression. In neurodegenerative disease research, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation. In neurodegenerative disease research, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to reduce oxidative stress, inflammation, and neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its synthetic nature, which allows for the optimization of its purity and yield. Furthermore, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to exhibit various biological activities, making it a versatile compound for studying different biological pathways. However, one limitation of using N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its potential toxicity, which may vary depending on the cell type and concentration used.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the potential of N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide as a therapeutic agent in animal models of cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new analogs of N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide can be synthesized through a multi-step process involving the condensation of 2-aminobenzophenone with cyclohexanone, followed by cyclization and further functionalization. The final product is obtained through a reaction with 3-carboxamide-4-chlorobenzoic acid. The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been reported in various research articles, and the purity and yield of the compound can be optimized through various methods.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to exhibit anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18-7-3-6-17-16(18)10-14(11-20-17)19(23)21-15-8-12-4-1-2-5-13(12)9-15/h1-2,4-5,10-11,15H,3,6-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQCTIIFXIDJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=N2)C(=O)NC3CC4=CC=CC=C4C3)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.